molecular formula C10H5N3O2S B3034144 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione CAS No. 1401319-43-4

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione

Cat. No.: B3034144
CAS No.: 1401319-43-4
M. Wt: 231.23
InChI Key: MRHFHTPJPOYCSC-UHFFFAOYSA-N
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Description

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a maleimide (pyrrole-2,5-dione) core fused to a benzo[c][1,2,5]thiadiazole moiety. This structure confers unique electronic properties, making it valuable in materials science, particularly in the synthesis of conjugated donor-acceptor polymer brushes for optoelectronic applications . The benzo[c][1,2,5]thiadiazole group enhances electron-withdrawing capacity, which is critical for tuning the electronic bandgap in polymers . Its synthesis typically involves functionalizing maleimide derivatives with heteroaromatic substituents, as demonstrated in the preparation of monomers for alternating copolymerization .

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2S/c14-9-3-4-10(15)13(9)6-1-2-7-8(5-6)12-16-11-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHFHTPJPOYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the pyrrole-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with maleic anhydride can yield the desired product through a series of cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Benzoheterocycle Variations

The electronic and steric effects of the fused heterocycle significantly influence the compound’s properties:

Compound Name Heterocycle Key Properties/Applications Evidence Source
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-pyrrole-2,5-dione Thiadiazole High electron affinity; used in polymer brushes
1-(Benzo[c][1,2,5]oxadiazol-4-yl)-pyrrole-2,5-dione Oxadiazole Reduced electron-withdrawing vs. thiadiazole; discontinued commercial availability
3-(Benzo[d]isoxazol-3-yl)-pyrrole-2,5-dione derivatives (e.g., 7o, 7p) Isoxazole GSK3β inhibitors with IC₅₀ values 0.7–1.7 μM; varying alkyl substituents modulate activity

Key Insight : Replacing sulfur in thiadiazole with oxygen (oxadiazole) reduces electron-withdrawing capacity, impacting applications in electronics. Isoxazole derivatives prioritize bioactivity over electronic properties.

Substituent Effects on Indole/Pyrazole Derivatives

Substituents on fused rings alter solubility, stability, and biological activity:

Compound (Example) Substituent Yield (%) Melting Point (°C) Bioactivity (IC₅₀) Evidence Source
7o: 3-(Benzo[d]isoxazol-3-yl)-4-(1-methylindol-3-yl)-pyrrole-2,5-dione 1-Methylindole 27.8 221–222 GSK3β: 1.7 μM
7p: 3-(Benzo[d]isoxazol-3-yl)-4-(1-butylindol-3-yl)-pyrrole-2,5-dione 1-Butylindole 35.2 180–182 GSK3β: 0.7 μM
2a: 1-(1-(tert-butyl)-3-phenylpyrazol-5-yl)-pyrrole-2,5-dione tert-Butyl, phenyl 65 Not reported Polymerization studies

Key Insight : Bulky alkyl chains (e.g., butyl in 7p) improve enzymatic inhibition potency (lower IC₅₀) by enhancing hydrophobic interactions with GSK3β . Pyrazole derivatives (e.g., 2a) prioritize synthetic versatility for polymer chemistry .

Biological Activity

1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a pyrrole ring fused with a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is C10H6N4O2SC_{10}H_{6}N_{4}O_{2}S, and it has a molecular weight of approximately 246.25 g/mol .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Several studies have shown that derivatives of pyrrole-2,5-diones can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have demonstrated promising results against colon cancer cell lines with GI50 values in the nanomolar range .
  • Tyrosine Kinase Inhibition : Compounds based on the pyrrole structure have been designed as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2. These interactions are crucial for cancer cell proliferation and survival .
  • Antioxidant Properties : Some derivatives have been shown to possess antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of cancer cell lines (GI50 ~ 1.0–1.6 × 10^-8 M)Dubinina et al. (2007)
Tyrosine Kinase InhibitionStabilizes complexes with ATP-binding domains of EGFR and VEGFR2Garmanchuk et al. (2013)
AntioxidantExhibits antioxidant properties in vitroKuznietsova et al. (2016)

Case Study: Antitumor Activity

A notable study explored the antitumor activity of a related compound, 4-amino-3-chloro-1H-pyrrole-2,5-dione. This compound was synthesized and tested for its ability to inhibit the proliferation of various colon cancer cell lines (HCT-116, SW-620). The study found that the compound effectively inhibited tumor growth in a rat model of chemically induced colon cancer .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets. For instance, 4-amino-3-chloro derivatives showed strong binding affinity to the ATP-binding sites of growth factor receptors, indicating their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione
Reactant of Route 2
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1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione

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